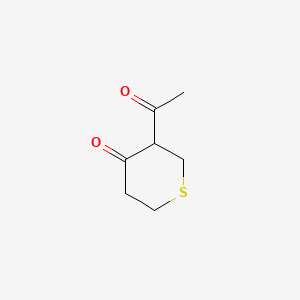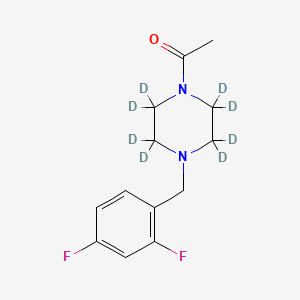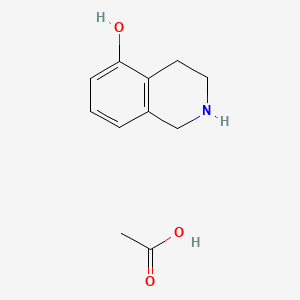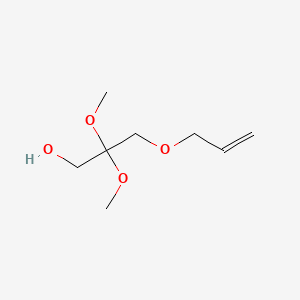
4β-Hydroxy Cholesterol-d7 4-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4β-Hydroxy Cholesterol-d7 4-Acetate is a labeled metabolite of Cholesterol . It is formed from Cholesterol by the drug-metabolizing enzyme cytochrome P 450 3A4 . It is a potential ligand for the nuclear receptor LXR and also a new endogenous CYP3A marker . It has a molecular weight of 451.73 and a molecular formula of C29H41D7O3 .
Synthesis Analysis
4β-Hydroxy Cholesterol-d7 is formed from Cholesterol by the drug-metabolizing enzyme cytochrome P 450 3A4 . The development of reliable assays for measuring 4β-hydroxycholesterol (4β-HC), a CYP3A metabolite of cholesterol, is an important step in qualifying this endogenous moiety as a biomarker of CYP3A activity .Molecular Structure Analysis
The molecular formula of 4β-Hydroxy Cholesterol-d7 4-Acetate is C29H41D7O3 . It is the labelled analogue of 4β-Hydroxy Cholesterol 4-Acetate, which is a metabolite of Cholesterol .Chemical Reactions Analysis
4β-Hydroxy Cholesterol-d7 is a major oxysterol cholesterol metabolite and a precursor in the synthesis of bile acids . It is formed from cholesterol by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 .Physical And Chemical Properties Analysis
4β-Hydroxy Cholesterol-d7 4-Acetate has a molecular weight of 451.73 and a molecular formula of C29H41D7O3 . It is a solid substance .Mechanism of Action
Safety and Hazards
Future Directions
The development of reliable assays for measuring 4β-hydroxycholesterol (4β-HC), a CYP3A metabolite of cholesterol, is an important step in qualifying this endogenous moiety as a biomarker of CYP3A activity . This could lead to less invasive assessment of CYP3A induction potential of new drugs during clinical development .
properties
CAS RN |
1363529-54-7 |
|---|---|
Product Name |
4β-Hydroxy Cholesterol-d7 4-Acetate |
Molecular Formula |
C29H48O3 |
Molecular Weight |
451.743 |
IUPAC Name |
[(3S,4R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27-,28-,29-/m1/s1/i1D3,2D3,18D |
InChI Key |
CPAJTVKFJMIGFR-XOBJRHKLSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C |
synonyms |
(3β,4β)-Cholest-5-ene-3,4-diol-d7 4-Acetate; 4β-Acetoxycholest-5-en-3β-ol-d7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








